Allylpropargyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116182-59-3 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2-3,6-7H,1,5H2 |
InChI Key |
HRTFZVSJWXOSIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C#C)O |
Origin of Product |
United States |
Synthetic Methodologies for Allylpropargyl Alcohol and Its Functionalized Derivatives
Direct Synthesis Approaches
Direct methods for synthesizing the allylpropargyl alcohol framework often involve catalytic additions to unsaturated precursors or dimerization reactions.
Catalytic Additions to Unsaturated Carbonyl Precursors
The synthesis of allylic and homoallylic alcohols from alkenes and carbonyl compounds is a fundamental transformation in organic chemistry. nih.gov Catalytic enantioselective C-C bond formations, merging transfer hydrogenation and carbonyl addition, represent a modern approach. In these reactions, hydrogen transfer between alcohols and π-unsaturated reactants generates carbonyl-organometal pairs that combine to form the desired products. nih.govresearchgate.net This allows for the direct conversion of lower alcohols to higher alcohols without the need for premetalated reagents. nih.govresearchgate.net
Ruthenium(II) complexes have been shown to catalyze the highly regio-, diastereo-, and enantioselective reaction of alkynes with primary alcohols to produce homoallylic alcohols. organic-chemistry.org Similarly, iridium catalysts can be employed for the enantioselective coupling of methanol (B129727) to create quaternary carbon stereocenters. nih.gov
Phosphine-Induced Dimerization of Propargylic Alcohols
A facile method for the synthesis of allyl propargyl ethers involves the phosphine-induced dimerization of propargylic alcohols. nih.gov This reaction proceeds through an oxaphosphetane intermediate and does not require a strong base, likening it to a pseudo-Wittig reaction under mild conditions. nih.gov This method tolerates a wide variety of functional groups, including formyl and pyridyl groups, allowing for the preparation of functionalized allyl propargyl ethers that are not easily accessible through conventional means. nih.gov A cross-reaction can occur when an alcohol more acidic than propargyl alcohol is present, suggesting the importance of proton transfer in the dimerization process. nih.gov
Table 1: Phosphine-Induced Dimerization of Propargylic Alcohols This table is interactive. Users can sort and filter the data.
| Catalyst/Reagent | Substrate | Product | Key Features | Reference |
| Phosphine (B1218219) | Propargylic Alcohols | Allyl Propargyl Ethers | Mild, base-free, pseudo-Wittig type | nih.gov |
| Chiral Tetraaminophosphonium Chlorides | Optically active anti-β-nitropropargylic alcohols | Precursors for natural products | DMF as a crucial cosolvent | nih.gov |
Carbon-Carbon Bond Forming Reactions
The construction of the this compound skeleton can be effectively achieved through various carbon-carbon bond-forming reactions.
Baylis-Hillman Reaction in this compound Formation
The Baylis-Hillman reaction provides a powerful tool for the formation of allylpropargyl alcohols. psu.edu This reaction involves the coupling of an acetylenic carbonyl compound with an activated alkene. psu.edu Specifically, acetylenic aldehydes have been successfully used in Baylis-Hillman reactions to synthesize versatile allylpropargyl alcohols in moderate to good yields. psu.edursc.org For instance, the reaction of 3-phenyl-2-propynal with ethyl acrylate (B77674) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) yields the corresponding Baylis-Hillman adduct. psu.edu The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the reaction's efficiency. psu.edunih.gov
Table 2: Baylis-Hillman Reaction for this compound Synthesis This table is interactive. Users can sort and filter the data.
| Aldehyde | Activated Alkene | Catalyst | Yield | Reference |
| 3-Phenyl-2-propynal | Ethyl acrylate | DABCO | 45% (in THF) | psu.edu |
| Acetylenic Aldehydes | Activated Olefins | DABCO | Moderate to Good | rsc.org |
Reductive Coupling Strategies for Allylpropargyl Frameworks
Nickel-catalyzed reductive couplings of propargyl alcohols and aldehydes offer a highly regioselective method for preparing stereodefined allylic alcohols. nih.gov The regioselectivity of these reactions is influenced by both electronic preferences and the steric properties of the ligands used. nih.gov This strategy allows for excellent control over the regiochemical outcome of the alkyne insertion. nih.gov
Furthermore, dual cobalt-photoredox catalysis enables the reductive coupling of allenyl or allyl carbonates with a broad range of alkynes, including propargylic alcohols, to produce skipped dienes with excellent stereoselectivity. nih.gov This method has been applied to the iterative extension of three-carbon building blocks from geraniol (B1671447) derivatives. nih.gov
Derivatization and Functionalization Strategies
The hydroxyl group of this compound provides a key site for various derivatization reactions, allowing for the introduction of diverse functional groups. Common derivatization techniques for alcohols include acylation, esterification, and the formation of ethers. nih.govosti.govsciepub.com
A recently developed one-step protocol for synthesizing unsymmetric propargylic acetals involves the alkoxypropargylation of aliphatic alcohols using allenyl ethers and hypervalent iodine reagents. nih.gov This method operates under mild conditions and demonstrates broad substrate compatibility, accommodating a variety of hydroxyl-containing molecules. nih.gov
Regioselective C-H borylation catalyzed by iridium presents another avenue for functionalization, allowing for the introduction of boryl groups that can be further transformed. This has been demonstrated in the derivatization of 2,1,3-benzothiadiazole.
Tethered Functionalization of Unsaturated Moieties
Tethered reactions are a powerful strategy in organic synthesis that utilize a temporary connecting group, or "tether," to control the stereochemistry and regioselectivity of a reaction. This approach is particularly effective in the functionalization of unsaturated systems like those found in this compound derivatives. By temporarily linking the reacting partners, the intramolecular nature of the subsequent transformation often leads to higher efficiency and selectivity compared to its intermolecular counterpart. rsc.org
Recent advancements have focused on the development of tethers that can be installed in situ, streamlining the synthetic process. rsc.org For instance, the palladium-catalyzed functionalization of alkenes can be achieved with high control by employing removable tethers. researchgate.net A notable example involves the use of a trifluoroacetaldehyde-derived tether to facilitate the simultaneous introduction of oxygen and nitrogen heteroatoms across unsaturated carbon-carbon bonds. researchgate.net This method, which likely proceeds through high-valent palladium intermediates, has shown good yields and high diastereoselectivity for aryl-substituted alkenes. researchgate.net
A regiocontrolled 6-endo and 5-exo tethered carboamination of propargylic alcohols has been developed for the synthesis of trisubstituted enamines. researchgate.net The regioselectivity of this palladium-catalyzed reaction is finely tuned by the choice of the amine protecting group. researchgate.net Furthermore, the trifluoromethylated tether can be stereoselectively functionalized through subsequent reactions like hydrogenation and fluorination. researchgate.net
The use of silanol (B1196071) as a tethering auxiliary represents another innovative approach. nih.gov Allylic alcohols can be condensed with di-tert-butylsilyl bis(trifluoromethanesulfonate) to form allylic silanols. nih.gov Subsequent treatment with Hg(OTf)₂ and NaHCO₃ induces a highly diastereoselective cyclization, yielding cyclic silanediol (B1258837) organomercurial compounds. nih.gov These products are versatile synthons for further transformations. nih.gov
| Tether Type | Catalyst/Reagent | Functionalization | Key Features |
| Trifluoroacetaldehyde-derived | Palladium catalyst | Difunctionalization (O and N addition) | High diastereoselectivity, in situ installation |
| Amine protecting group | Palladium catalyst | Carboamination | Regiocontrolled (6-endo vs. 5-exo) |
| Silanol | Hg(OTf)₂ | Oxymercuration | High diastereoselectivity |
Synthesis of Complex Allylpropargyl Ether Derivatives
The unique structural features of allylpropargyl ethers make them ideal precursors for the synthesis of complex molecular frameworks through rearrangement reactions and cyclizations. The acs.orgacs.org-sigmatropic rearrangement, a class of pericyclic reactions, is a particularly powerful tool in this context.
The Claisen rearrangement, a type of acs.orgacs.org-sigmatropic shift, of allyl alkynyl ethers proceeds rapidly at low temperatures to form a ketene (B1206846) intermediate. rsc.org This intermediate can be trapped with nucleophiles like alcohols or amines to produce γ,δ-unsaturated carboxylic acid derivatives. rsc.org Extending this methodology, the acs.orgacs.org-sigmatropic rearrangement of in situ formed propargyl alkynyl ethers leads to allenyl ketenes. rsc.org Trapping these intermediates with tert-butanol (B103910) affords complex tert-butyl-(2E, 4Z)-dienoates in good yields. rsc.org Similarly, reaction with methanol or carbonyl compounds can yield methyl-(2Z, 4Z)-dienoates or unsaturated lactones, respectively. rsc.org
Another significant transformation of allyl propargyl ethers is the asymmetric ene-type spiro-cyclization. researchgate.net Catalyzed by cationic palladium(II) complexes with a novel PN-ligand bearing an achiral gem-dimethyl oxazoline (B21484) unit, this reaction produces spiro-products from ether substrates with various ring sizes in almost quantitative yields and with high enantiomeric excesses. researchgate.net
| Reaction Type | Catalyst/Reagent | Product Type | Key Features |
| acs.orgacs.org-Sigmatropic Rearrangement | Base, then nucleophile (e.g., t-BuOH) | Dienoates, unsaturated lactones | Low temperature, high stereoselectivity |
| Asymmetric Ene-type Spiro-cyclization | Cationic Palladium(II) complex | Spiro-compounds | High enantiomeric excess, high yield |
Advanced Routes to Allyl Alcohol Derivatives
The direct functionalization of allylic alcohols is an environmentally benign and atom-economical approach to the synthesis of their derivatives, as it often generates water as the only byproduct. thieme-connect.com This has spurred the development of advanced synthetic routes that avoid the pre-functionalization of the alcohol moiety.
One such strategy is the direct nucleophilic substitution of allylic alcohols via S_N1-type reactions. thieme-connect.com This can be catalyzed by various Lewis acids, such as silver(I) triflate, which has been shown to be effective for the amination of allylic alcohols with sulfonamides, carbamates, and anilines. thieme-connect.com Other metal salts based on zinc(II), bismuth(III), and antimony(III) have also been successfully employed as catalysts for these transformations. thieme-connect.com
Manganese-catalyzed cross-coupling reactions have emerged as a powerful method for forming carbon-carbon bonds. A pincer manganese(I) complex can catalyze the redox-neutral coupling of allylic alcohols with nitriles to produce δ-hydroxynitriles. rsc.org This reaction exhibits a broad substrate scope and good functional group tolerance, providing access to a variety of long-chain tethered nitriles with high atom economy. rsc.org The practicality of this protocol has been demonstrated in the synthesis of the calcium channel blockers anipamil (B1666041) and verapamil. rsc.org
The hydroformylation of allyl alcohol, catalyzed by rhodium(I) complexes with chiral phosphine-phosphite ligands, offers a route to chiral lactones after subsequent oxidation. researchgate.net This transformation is a key step in the synthesis of 1,4-butanediol, a valuable industrial chemical. researchgate.net
| Reaction Type | Catalyst/Reagent | Product Type | Key Features |
| Direct Nucleophilic Substitution | Lewis Acids (e.g., AgOTf, Zn(OTf)₂) | Allylic amines, ethers, etc. | Atom-economical, environmentally friendly |
| Cross-Coupling | Pincer Manganese(I) complex | δ-Hydroxynitriles | Redox-neutral, broad substrate scope |
| Asymmetric Hydroformylation | Rhodium(I) complex with chiral ligand | Chiral lactones | High enantioselectivity |
Chemical Transformations and Mechanistic Elucidation of Allylpropargyl Alcohol Reactions
Transition Metal-Catalyzed Transformations
The dual functionality of allylpropargyl alcohol makes it a prime substrate for transition metal catalysis, enabling the construction of complex molecular architectures. Various metals, including palladium, gold, cobalt, ruthenium, and iridium, have been employed to harness its reactivity in distinct ways.
Palladium-Catalyzed Reactions
Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions and functionalize unsaturated carbon-carbon bonds. In the context of this compound and its derivatives, palladium catalysis has been instrumental in developing novel synthetic methodologies.
The palladium-catalyzed cross-coupling of propargylic acetates with allyl boronates presents a powerful method for the stereospecific synthesis of 1,5-enynes. acs.orgresearchgate.net This reaction proceeds with a high degree of chirality transfer, making it particularly valuable for the construction of chiral molecules. acs.org The choice of ligand is crucial for achieving high enantioselectivity in these transformations, and chiral ligands can be employed to effect kinetic resolution of chiral starting materials. scispace.comacs.org The reaction is believed to proceed through a π-allyl-palladium intermediate, and the regioselectivity can be influenced by the bite angle of the phosphine (B1218219) ligand. acs.org
A significant advancement in this area is the development of methods for the cross-coupling of native alcohols with olefins. nih.gov By using a specifically designed ligand, a counteranion can be positioned to act as a hydrogen-bond acceptor, promoting the challenging C(sp³)–O functionalization step. This strategy has enabled the general cross-coupling of a wide range of alcohols, including allylic and propargylic types, with terminal olefins to produce complex ethers. nih.gov
| Propargylic Substrate | Allylic Partner | Catalyst System | Product | Key Features | Reference |
| Chiral Propargyl Acetates | Allyl Boronates | Pd catalyst | Chiral 1,5-enynes | Excellent chirality transfer | acs.org |
| Allylic Carbonates | AllylB(pin) | Pd catalyst with chiral ligand | Branched Allylic Ethers | Enantioselective, regioselectivity controlled by ligand bite angle | acs.org |
| Alcohols | Terminal Olefins | Pd catalyst with SOX ligand | Complex Ethers | General method for native alcohols, counteranion-directed | nih.gov |
Palladium catalysts are also effective in the functionalization of the alkene and alkyne moieties within this compound derivatives. researchgate.netethz.ch Intramolecular carbothiolation of alkenes and alkynes using a palladium-N-heterocyclic carbene (NHC) catalyst allows for the atom-economical synthesis of various heterocycles. ethz.ch This process involves the activation of a C(sp²)–S bond and the formation of a C(sp³)–S bond. ethz.ch
Another strategy involves the use of removable tethers to control regioselectivity in the palladium-catalyzed oxyalkynylation and oxyarylation of propargylic amines. researchgate.net For instance, a hemiacetal tether derived from trifluoroacetaldehyde (B10831) directs the reaction to achieve cis-selective carbo-oxygenation of terminal alkynes and trans-carbo-oxygenation of internal alkynes. researchgate.net
Furthermore, palladium-catalyzed isomerization of alkynyl alcohols provides a pathway to α,β-unsaturated aldehydes and ketones. nih.gov This long-range isomerization can proceed over several methylene (B1212753) units and is compatible with a range of functional groups. nih.gov Computational studies suggest that the final tautomerization step involves a phosphine-assisted deprotonation rather than a conventional β-hydride elimination. nih.gov
| Reaction Type | Substrate | Catalyst System | Product | Key Features | Reference |
| Intramolecular Carbothiolation | Unsaturated Thioethers | Pd/IPr catalyst | Thioether-based heterocycles | Atom-economical, strong ligand effect | ethz.ch |
| Oxyalkynylation/Oxyarylation | Propargylic Amines | Pd catalyst with removable tether | Enol ethers | Regioselective, tether-controlled stereoselectivity | researchgate.net |
| Isomerization | Alkynyl Alcohols | Pd hydride complex | α,β-Unsaturated Aldehydes/Ketones | Long-range isomerization, thermodynamically controlled | nih.gov |
Gold(III)-Catalyzed Nucleophilic Substitutions
Gold(III) catalysts, particularly sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O), have emerged as effective promoters for the direct nucleophilic substitution of propargylic alcohols under mild conditions. researchgate.netepa.govacs.orgresearchgate.netnih.gov These reactions can be performed at room temperature in dichloromethane (B109758) and tolerate a wide variety of nucleophiles, including allylsilanes, electron-rich aromatics, alcohols, thiols, hydrides, 1,3-dicarbonyl compounds, and sulfonamides. researchgate.netepa.govacs.org
Mechanistic investigations suggest that the reaction proceeds through a carbocation intermediate. researchgate.netepa.gov While gold(III) catalysts are highly effective, gold(I) catalysts, as well as other transition metals like PtCl₂ and PdCl₂(PhCN)₂, have shown little to no activity in these transformations. researchgate.net
| Nucleophile | Catalyst | Solvent | Temperature | Product | Reference |
| Allylsilane | NaAuCl₄·2H₂O | Dichloromethane | Room Temperature | Allylated Propargyl Product | researchgate.netepa.gov |
| Electron-rich Aromatics | NaAuCl₄·2H₂O | Dichloromethane | Room Temperature | Arylated Propargyl Product | researchgate.netepa.gov |
| Alcohols | NaAuCl₄·2H₂O | Dichloromethane | Room Temperature | Propargyl Ether | researchgate.netepa.gov |
| Thiols | NaAuCl₄·2H₂O | Dichloromethane | Room Temperature | Propargyl Thioether | researchgate.netepa.gov |
| 1,3-Dicarbonyl Compounds | NaAuCl₄·2H₂O | Dichloromethane | Room Temperature | C-Alkylated Propargyl Product | researchgate.netepa.gov |
Cobalt-Mediated and Dual-Catalyzed Processes
Cobalt complexes have proven to be valuable in mediating unique transformations of this compound derivatives. One notable application is in the synthesis of complex polycyclic frameworks. For instance, a cobalt-mediated Hosomi-Sakurai type cyclization of an acetylene (B1199291) dicobalthexacarbonyl complex, derived from a propargyl alcohol, is a key step in the stereocontrolled synthesis of the tricyclo[5.2.1.0(1,6)]decene skeleton of solanoeclepin A. researchgate.netacs.org This transformation highlights the ability of cobalt to facilitate the formation of strained ring systems.
Cobalt catalysts are also employed in cycloisomerization reactions of 1,6-enynes and allyl propargyl ethers, leading to the formation of vinyl cyclopentenes and dihydrofurans, respectively. researchgate.netrsc.org These reactions are believed to proceed through an allylic C-H activation mechanism. researchgate.net The use of additives like trimethyl phosphite (B83602) can improve the yield and selectivity of the cycloisomerization. researchgate.net
Furthermore, dual catalytic systems involving cobalt have been developed. For example, a dual cobalt and chromium photoredox-catalyzed allylation of aldehydes with allenes provides access to homoallylic alcohols with high diastereoselectivity. organic-chemistry.org This process operates through a photo metal-hydride atom transfer (MHAT) mechanism. organic-chemistry.org
| Reaction Type | Substrate | Catalyst System | Product | Key Features | Reference |
| Hosomi-Sakurai Type Cyclization | Acetylene Dicobalthexacarbonyl Complex | Cobalt | Tricyclo[5.2.1.0(1,6)]decene | Formation of strained ring systems | researchgate.netacs.org |
| Cycloisomerization | 1,6-Enynes, Allyl Propargyl Ethers | Co₂(CO)₈ | Vinyl Cyclopentenes, Dihydrofurans | C-H allylic activation | researchgate.netrsc.org |
| Allylation of Aldehydes | Allenes and Aldehydes | Co/Cr Photoredox | Homoallylic Alcohols | Photo metal-hydride atom transfer (MHAT) | organic-chemistry.org |
Ruthenium and Iridium Catalysis in Alcohol Conversions
Ruthenium and iridium catalysts offer powerful tools for the conversion of allylpropargyl alcohols into other valuable functional groups, often through redox isomerization or hydrogen transfer processes.
Ruthenium complexes, in conjunction with an indium co-catalyst and a Brønsted acid, can isomerize primary and secondary propargylic alcohols to exclusively trans-enals and enones in good yields. nih.gov Deuterium labeling studies suggest that this transformation proceeds via a propargylic hydride migration followed by protic cleavage of the resulting vinylruthenium intermediate. nih.gov Ruthenium catalysts have also been utilized in the dimerization of 1,1-diphenylpropargyl alcohol to a hydroxybenzocyclobutene. mdpi.com
Iridium catalysts are effective for the isomerization of primary allylic alcohols to aldehydes under mild conditions. chimia.ch They can also catalyze the C-C coupling of propargyl ethers with primary alcohols to form γ-hydroxy (Z)-enol silanes with high enantioselectivity. nih.gov This reaction is proposed to proceed through a 1,2-hydride shift to form a vinylcarbene intermediate. nih.gov Additionally, iridium catalysts can be used in the 1,3-hydrogen shift/chlorination of allylic alcohols to produce α-chloroketones with complete regiocontrol. nih.gov
| Reaction Type | Substrate | Catalyst System | Product | Key Features | Reference |
| Redox Isomerization | Propargylic Alcohols | Ru complex, In co-catalyst, Brønsted acid | trans-Enals/Enones | Propargylic hydride migration mechanism | nih.gov |
| Dimerization | 1,1-Diphenylpropargyl Alcohol | [Cp*RuCl(diene)] | Hydroxybenzocyclobutene | Catalytic dimerization | mdpi.com |
| Isomerization | Primary Allylic Alcohols | Ir catalyst | Aldehydes | Mild reaction conditions | chimia.ch |
| C-C Coupling | Propargyl Ether and Primary Alcohol | [Ir(cod)Cl]₂ and (R)-H₈-BINAP | γ-Hydroxy (Z)-enol silanes | Enantioselective, 1,2-hydride shift mechanism | nih.gov |
| 1,3-Hydrogen Shift/Chlorination | Allylic Alcohols | Ir catalyst and NCS | α-Chloroketones | Complete regiocontrol | nih.gov |
Copper-Catalyzed Allylation Reactions
Copper(I) iodide has been identified as an effective catalyst for the allylation of acetylenic compounds, leading to the formation of allylpropargyl alcohols. researchgate.net This process is particularly efficient under phase-transfer catalysis conditions. For instance, the allylation of products from the Favorsky reaction with allyl halides using a system of CuI–K2CO3–Na2SO3–BTEAC–H2O–C6H6 has resulted in high yields (87–96%) of the corresponding allylpropargyl alcohols. researchgate.net This method is noted for its high selectivity and scalability. researchgate.net
Copper catalysts are also central to the stereospecific coupling of chiral organoboron species with allylic electrophiles, a method that provides an alternative route to chiral secondary homoallylic alcohols. beilstein-journals.org This approach is significant as it allows for the control of vicinal stereogenic centers. beilstein-journals.org Furthermore, copper(I)-catalyzed asymmetric alkylation of 2-acylimidazoles has been developed as a general method for preparing α-chiral carbonyl compounds. nih.gov This reaction works efficiently with various electrophiles, including allyl bromides and propargyl bromide, using a copper(I)-(R)-DTBM-SEGPHOS complex as the catalyst to achieve high yields and excellent enantioselectivity. nih.gov
In cooperative catalysis, N-heterocyclic carbenes (NHCs) and copper complexes have been used for the stereodivergent propargylic alkylation of isatin-derived enals with propargylic acetates. nih.gov This dual catalytic system allows for access to all four stereoisomers of the resulting oxindole (B195798) products with high diastereoselectivity and enantioselectivity by selecting the appropriate enantiomers of the NHC and the copper catalyst. nih.gov The reaction is believed to proceed via a Cu-allenylidene intermediate that reacts with the NHC-bound nucleophile. nih.gov
Recent research has also focused on the copper-catalyzed asymmetric allylic alkylation of 1,1-diborylalkanes with allylic bromides, achieving high levels of regio-, diastereo-, and enantioselectivity. beilstein-journals.org Mechanistic studies, including deuterium-labeling experiments, suggest that the reaction proceeds via an anti-SN2' oxidative addition pathway. beilstein-journals.org
Organocatalytic and Metal-Free Transformations
Stereoselective Organocatalytic Approaches
Organocatalysis provides a powerful metal-free alternative for the transformation of propargylic alcohols, enabling high levels of stereocontrol. Chiral phosphoric acids, for example, have been successfully employed as catalysts for the enantioselective addition of boronates to aldehydes, yielding homoallylic and propargylic alcohols with high enantiomeric excess and diastereomeric ratios. organic-chemistry.org These catalysts have demonstrated a wide substrate scope. organic-chemistry.org Similarly, chiral phosphoric acids have catalyzed the transformation of indole-substituted tertiary propargylic alcohols with naphthols under mild conditions. rsc.org
N-Heterocyclic carbenes (NHCs) represent another important class of organocatalysts. The integration of NHC catalysis with transition metal catalysis has opened new avenues for complex transformations. nih.gov However, purely organocatalytic approaches have also been developed. For instance, an amine-catalyzed IBX oxidation method facilitates the direct synthesis of E-enals from simple saturated alcohols with high stereoselectivity. rsc.org This oxidative enamine catalysis offers excellent functional group compatibility. rsc.org
The table below summarizes selected organocatalytic approaches for the transformation of propargylic alcohols.
| Catalyst Type | Reaction Type | Substrates | Products | Key Features |
| Chiral Phosphoric Acid | Enantioselective Boronate Addition to Aldehydes | Aldehydes, Boronates | Homoallylic/Propargylic Alcohols | High ee and dr, broad substrate scope. organic-chemistry.org |
| Chiral Phosphoric Acid | Allenylation of Naphthols | Indole-substituted Tertiary Propargylic Alcohols | Axially Chiral Allenes | Mild conditions, chiral transformation. rsc.org |
| Amine (with IBX) | Stereoselective Oxidation | Saturated Alcohols | E-enals | High stereoselectivity (E-geometry). rsc.org |
| N-Heterocyclic Carbene | Cooperative Catalysis with Copper for Alkylation | Isatin-derived enals, Propargylic acetates | Spirocyclic Oxindoles | Access to all four stereoisomers. nih.gov |
CO2-Promoted Organic Transformations
Carbon dioxide (CO2), often regarded as a waste product, has emerged as a valuable C1 synthon and a promoter or co-catalyst in organic synthesis. researchgate.netfrontiersin.org Acting as a reversible covalent Lewis acid, CO2 can activate substrates like alcohols, facilitating various transformations of propargylic alcohols under metal-free or metal-assisted conditions. researchgate.net
One significant application is the CO2-promoted hydration of propargylic alcohols to produce α-hydroxy ketones. This process avoids byproducts typically formed under harsh acidic conditions, such as those from Meyer-Schuster and Rupe rearrangements. mdpi.com The reaction proceeds through the formation of an α-alkylidene cyclic carbonate intermediate, which then undergoes in-situ hydrolysis. mdpi.com In this cycle, CO2 is not consumed but acts as a co-catalyst. mdpi.com Both transition metals (e.g., Ag, Cu, Zn) and metal-free systems, such as those using tetrabutylphosphonium (B1682233) imidazole (B134444) ([Bu4P][Im]), can catalyze this transformation effectively, sometimes even under atmospheric CO2 pressure. mdpi.com
CO2 is also utilized in three-component reactions. The reaction of propargylic alcohols, primary amines, and CO2 can yield valuable products like oxazolidinones. frontiersin.orgmdpi.com Catalytic systems for this transformation range from tributylphosphine (B147548) (Bu3P) and 2,2′,2″-terpyridine under metal-free conditions to silver(I)-embedded sulfonate metal-organic frameworks (MOFs), which demonstrate high efficiency and reusability. mdpi.com
The table below details examples of CO2-promoted transformations involving propargylic alcohols.
| Catalyst System | Reactants | Product(s) | CO2 Pressure | Key Features |
| AgOAc / DBU | Propargylic alcohol, H2O, CO2 | α-Hydroxy ketone | 1 MPa | Effective for both internal and terminal propargylic alcohols. mdpi.com |
| ZnCl2 / DBU | Propargylic alcohol, H2O, CO2 | α-Hydroxy ketone | 1 MPa | Efficient production in CH3CN. mdpi.com |
| Cu2O / DBU / Cyclohexyldiphenylphosphine | Propargylic alcohol, H2O, CO2 | α-Hydroxy ketone | Atmospheric | Works under atmospheric pressure. mdpi.com |
| [Bu4P][Im] (metal-free) | Propargylic alcohol, H2O, CO2 | α-Hydroxy ketone | Atmospheric | Metal-free system providing good to excellent yields. mdpi.com |
| 2,2′,2″-terpyridine (metal-free) | Propargylic alcohol, primary amine, CO2 | Oxazolidinone / Oxazolone | 3 MPa | One-pot reaction for secondary and tertiary propargylic alcohols. mdpi.com |
| Ag(I)-embedded sulfonate-MOF | Propargylic alcohol, primary amine, CO2 | Oxazolidinone | Atmospheric | Heterogeneous catalyst with excellent yields and reusability. mdpi.com |
Rearrangement Reactions
Meyer-Schuster Rearrangement and Related Processes
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgorganicreactions.org For terminal alkynes, the product is an α,β-unsaturated aldehyde, while internal alkynes yield α,β-unsaturated ketones. wikipedia.org The reaction mechanism involves the protonation of the alcohol, followed by a rate-determining 1,3-shift of the protonated hydroxyl group to form an allenol intermediate, which then tautomerizes to the final, more stable carbonyl compound. wikipedia.orgresearchgate.net
Traditional protocols for this rearrangement often require strong Brønsted acids and harsh conditions, which can lead to side reactions like the Rupe rearrangement, particularly with tertiary alcohols. uniovi.es To overcome these limitations, milder and more selective methods have been developed using transition metal-based and Lewis acid catalysts. wikipedia.orguniovi.es Catalysts based on ruthenium, silver, and oxovanadium have proven effective. wikipedia.orguniovi.es For instance, an oxovanadium(V) complex, [V(O)Cl(OEt)2], catalyzes the selective Meyer-Schuster isomerization smoothly at 80 °C under microwave irradiation, affording excellent yields without the need for additives. uniovi.es Similarly, commercially available hypophosphorus acid has been shown to be an efficient catalyst for this transformation. rsc.org These modern methods offer high atom economy, good to excellent yields, and compatibility with a variety of functional groups. organicreactions.orgresearchgate.net
The reaction is synthetically useful, with applications in the synthesis of complex molecules, including a diastereomerically-selective synthesis of a fragment of paclitaxel (B517696) that yields exclusively the E-alkene. wikipedia.org
Direct Transformation of Propargylic Alcohols to Allenes
The direct conversion of propargylic alcohols into allenes is a synthetically valuable transformation, as allenes are versatile building blocks in organic synthesis. rsc.org These transformations can be broadly categorized based on their mechanism and the reagents employed. rsc.orgrsc.org
One major route involves S_N2′ addition of a hydride to the propargylic alcohol. nih.gov While traditional hydride reagents can be used, they often lead to competing S_N2 addition and loss of optical purity. nih.gov A significant advancement is the use of Cp2Zr(H)Cl (Schwartz's reagent) with zinc or magnesium alkoxides of propargylic alcohols, which generates allenes in good yield and with high optical purity, effectively transferring central chirality to axial chirality. nih.gov
Transition metal catalysis offers another powerful strategy. rsc.org For example, palladium complexes can catalyze the reaction of propargylic alcohols with arylboronic acids to construct multisubstituted allenes. rsc.org Other methods involve phosphane-mediated deoxygenation, which proceeds through an oxaphosphetane intermediate. researchgate.net
Reactions proceeding through carbocation intermediates are also common, particularly when catalyzed by Lewis or Brønsted acids. rsc.org For instance, FeCl3·6H2O catalyzes the intramolecular allenylation of benzylamino-substituted propargylic alcohols. rsc.org Chiral phosphoric acids have been used to achieve the chiral transformation of indole-substituted tertiary propargylic alcohols. rsc.org
The table below summarizes different approaches for the direct synthesis of allenes from propargylic alcohols.
| Method Category | Catalyst / Reagent(s) | Substrate Type | Key Features |
| Metal Hydride-Mediated | Cp2Zr(H)Cl, ZnCl2, BuLi | Internal Propargylic Alcohols | High-yielding, general, and stereospecific S_N2′ addition. nih.gov |
| Transition Metal-Catalyzed | Palladium catalyst, Arylboronic acid | Propargylic Alcohols | Forms multi-substituted allenes. rsc.org |
| Phosphane-Mediated | Phosphine | Propargylic Alcohols | Proceeds via an oxaphosphetane intermediate. researchgate.net |
| Lewis/Brønsted Acid-Catalyzed | FeCl3·6H2O | Benzylamino-substituted Propargylic Alcohols | Intramolecular allenylation. rsc.org |
| Chiral Acid-Catalyzed | Chiral Phosphoric Acid | Indole-substituted Tertiary Propargylic Alcohols | Asymmetric synthesis of axially chiral allenes. rsc.org |
Propargyl–Allene (B1206475) Rearrangement in Derivative Synthesis
The propargyl-allene rearrangement is a key transformation in the synthesis of various derivatives from this compound. This rearrangement allows for the formation of functionalized allenes, which are versatile intermediates in organic synthesis. beilstein-journals.orgrsc.org
One notable application is in the synthesis of benzothiophene (B83047) and indole (B1671886) derivatives. An efficient, base-catalyzed protocol has been developed for the synthesis of benzothiophene. The reaction proceeds through a base-promoted propargyl–allenyl rearrangement, followed by cyclization and allyl migration. A similar strategy can be employed to synthesize phosphine-substituted indoles. beilstein-journals.org For instance, N-methyl-N-allylpropargyl alcohol can be treated with (EtO)2PCl under alkaline conditions. This is followed by a propargyl phosphite/allenyl phosphonate (B1237965) rearrangement and an intramolecular nucleophilic attack to form the indole moiety, which then undergoes allyl migration to yield phosphine-substituted indole derivatives in moderate yields. beilstein-journals.org
The Myers allene synthesis provides another route to allenes from propargyl alcohols. This reaction involves a three-step process starting with a Mitsunobu reaction of the propargyl alcohol with an arenesulfonylhydrazine. The resulting intermediate eliminates arylsulfinic acid to form an unstable diazene, which then extrudes nitrogen to yield the allene. wikipedia.org This process is stereospecific, meaning the chirality of the starting propargyl alcohol dictates the chirality of the allene product. wikipedia.org
The propargyl Claisen rearrangement is another important method for accessing functionalized allenes via a organic-chemistry.orgorganic-chemistry.org-sigmatropic transformation of propargyl vinyl ethers. rsc.orgorganic-chemistry.org By selecting appropriate propargyl vinyl ethers and reaction conditions, domino methodologies can be developed where the resulting allenes act as valuable intermediates for a wide range of organic compounds. rsc.org
Nucleophilic Substitution Pathways
Direct Catalytic Nucleophilic Substitution of Alcohol Hydroxyl Groups
The direct nucleophilic substitution of the hydroxyl group in alcohols, including allylpropargyl alcohols, is a highly desirable transformation as it generates water as the primary byproduct. nih.govresearchgate.net Various catalytic systems have been developed to facilitate this reaction.
Sulfuric acid has been shown to efficiently catalyze the direct substitution of the hydroxyl group of propargylic alcohols with various carbon- and oxygen-based nucleophiles. This method allows for the formation of C-C and C-O bonds in good yields, often with reaction times as short as one minute at room temperature. sioc-journal.cn
Methyltrifluoromethanesulfonate (MeOTf) also serves as a catalyst for the direct nucleophilic substitution of the hydroxyl group in benzylic, allylic, propargylic, and tertiary alcohols. nih.gov This protocol enables the construction of new C–C, C–N, and C–O bonds with a range of uncharged nucleophiles like 1,3-dicarbonyl compounds, amides, alkynes, and indoles, under mild, metal-free conditions. nih.gov
Gold catalysts, particularly gold(III) complexes, have been employed for the nucleophilic substitution of propargylic alcohols with various nucleophiles such as allylsilanes, electron-rich aromatics, alcohols, and thiols. researchgate.net These reactions typically proceed under very mild conditions at room temperature. researchgate.net Preliminary mechanistic studies suggest that these gold-catalyzed reactions may proceed through a carbocation intermediate. researchgate.net
Iron(III) triflate (Fe(OTf)3) has been utilized as a catalyst for the direct intramolecular substitution of non-derivatized alcohols, including allylic and propargylic types. This method allows for the formation of five- and six-membered heterocycles with high enantiospecificity.
Phosphinic acid (H3PO2) has also been successfully used to catalyze the direct intramolecular and stereospecific substitution of the hydroxyl groups of aryl, allyl, and propargyl alcohols with O-, N-, and S-centered nucleophiles.
Mechanistic Studies of SN1 and SN2 Reactivity in Allyl/Propargyl Alcohols
The nucleophilic substitution of allyl and propargyl alcohols can proceed through either an S_N_1 or S_N_2 mechanism, depending on the structure of the alcohol, the nature of the nucleophile, and the reaction conditions. libretexts.orglibretexts.org
S_N_1 Reactivity:
Secondary, tertiary, allylic, and benzylic alcohols often react via an S_N_1 mechanism. libretexts.org This pathway involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. libretexts.orgmasterorganicchemistry.com The stability of the resulting carbocation is a key factor. Tertiary, allylic, and benzylic carbocations are relatively stable, favoring the S_N_1 pathway. libretexts.org The reaction rate in an S_N_1 reaction is dependent only on the concentration of the substrate (the alcohol). masterorganicchemistry.comcore.ac.uk Reactions proceeding through a planar carbocation intermediate typically result in a mixture of enantiomers (racemization) if the starting alcohol is chiral. masterorganicchemistry.com Weaker nucleophiles, such as water and alcohols, and polar protic solvents favor the S_N_1 mechanism. libretexts.org
S_N_2 Reactivity:
In contrast, the S_N_2 mechanism is favored for primary and less sterically hindered secondary alcohols. libretexts.org This mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group, leading to an inversion of stereochemistry. libretexts.org The S_N_2 reaction rate is dependent on the concentrations of both the substrate and the nucleophile. core.ac.uk Strong nucleophiles and polar aprotic solvents enhance the S_N_2 pathway. libretexts.org
Mechanistic studies on the intramolecular substitution of alcohols catalyzed by Fe(OTf)3 suggest that secondary alcohols likely follow an S_N_2-like pathway, while tertiary alcohols proceed through an S_N_1 mechanism. core.ac.uk Similarly, studies on phosphinic acid-catalyzed intramolecular substitution indicate an S_N_2-type reaction mechanism where the phosphinic acid acts as a bifunctional catalyst, activating both the nucleophile and the leaving group.
Chemo- and Regioselective Cleavage of Ethers Derived from Allyl/Propargyl Alcohols
The selective cleavage of allyl and propargyl ethers to regenerate the parent alcohols is an important deprotection strategy in organic synthesis.
A low-valent titanium reagent, generated from Ti(O-i-Pr)4 and Mg powder in the presence of a Lewis acid like Me3SiCl or MgBr2, has been shown to effectively catalyze the deallylation and depropargylation of allyl and propargyl ethers under mild conditions. researchgate.netnih.gov This method allows for the cleavage of the C-O bond to yield the parent alcohols. researchgate.netnih.gov Interestingly, differentiation between allyl and propargyl ethers can be achieved by adding ethyl acetate (B1210297) to the reaction mixture. researchgate.net
Enzymatic methods have also been explored for this transformation. A cobalamin-dependent O-demethylase from the bacterium Blautia sp. MRG-PMF1 has been found to catalyze the cleavage of allyl aryl ethers. asm.org The reaction is regioselective, with 2-naphthyl ethers being converted faster than their 1-naphthyl counterparts. However, the cleavage of propargyl naphthyl ether was observed to be extremely slow with this enzyme, suggesting that the reaction is sensitive to steric hindrance and follows a nucleophilic conjugate substitution (S_N_2′) mechanism. asm.org
Stereochemical Control and Asymmetric Synthesis Involving Allylpropargyl Alcohol Substrates
Enantioselective and Diastereoselective Transformations
The synthesis of chiral, non-racemic allylpropargyl alcohols and their subsequent stereoselective reactions are fundamental to their application in organic synthesis. Various methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
Iridium-catalyzed reactions have emerged as a powerful tool for the stereoselective C-C bond formation. For instance, an iridium-catalyzed coupling of allylic ethers and alkynes can generate 3,4-substituted 1,5-enynes with excellent regio-, diastereo-, and enantioselectivities. nih.gov This transformation is notable for its functional group tolerance and the ability to achieve a complete reversal of diastereoselectivity by modifying reaction conditions. nih.gov Mechanistic studies suggest a novel dual role for the iridium catalyst, which facilitates the propargylic deprotonation of the alkyne and generates a π-allyl species from the allylic ether. nih.gov
Another significant approach involves the catalytic asymmetric addition of vinyl nucleophiles to aldehydes or the reduction of enones. nih.gov Furthermore, chiral phosphoric acids have been successfully employed as catalysts for the enantioselective addition of boronate reagents to aldehydes, yielding propargylic alcohols with high enantiomeric excess (ee) and diastereomeric ratios (dr). organic-chemistry.org These organocatalytic methods provide a direct route to valuable chiral building blocks from simple starting materials. nih.gov
The transformation of primary alcohols into more complex chiral structures has also been demonstrated. thieme-connect.de Ruthenium-catalyzed hydrogen auto-transfer reactions can convert primary alcohols and internal alkynes, such as 2-butyne, into chiral allylic alcohols with a high degree of absolute stereocontrol. nih.gov This method is particularly noteworthy for its ability to achieve site-selective C-C coupling in unprotected 1,3-diols. nih.gov
Table 1: Examples of Enantioselective and Diastereoselective Transformations
| Reaction Type | Catalyst System | Substrates | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Propargylic C–H Allylation | Iridium/Chiral Ligand | Allylic ethers, Alkynes | 3,4-substituted 1,5-enynes | High dr and ee | nih.gov |
| Allylation of Aldehydes | Chiral Phosphoric Acid | Aldehydes, Allylboronates | Propargylic Alcohols | High ee and dr | organic-chemistry.org |
| Hydrogen Auto-Transfer | Ruthenium-JOSIPHOS | Primary alcohols, 2-Butyne | Chiral Allylic Alcohols | Excellent absolute stereocontrol | nih.gov |
| Isomerization/DKR | Ru-Diamine Diphosphine | Racemic allylic alcohols | Enantioenriched Chiral Alcohols | >99:1 dr, >99% ee | researchgate.net |
Sharpless Kinetic Resolution of Racemic Allylpropargyl Alcohols
Kinetic resolution is a crucial technique for obtaining enantiomerically pure compounds from a racemic mixture. The Sharpless asymmetric epoxidation has been effectively applied to the kinetic resolution of racemic allylpropargyl alcohols. tandfonline.comacs.org This method relies on the differential rate of epoxidation for the two enantiomers of the allylic alcohol in the presence of a chiral titanium-tartrate complex.
In a typical procedure, a racemic allylpropargyl alcohol is treated with less than a stoichiometric amount (e.g., 0.6 equivalents) of a hydroperoxide, such as t-butylhydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), in the presence of titanium tetraisopropoxide (Ti(O-iPr)₄) and a chiral diisopropyl tartrate (DIPT) ester. tandfonline.comnih.gov
The reaction selectively epoxidizes one enantiomer at a much faster rate, leaving the unreacted enantiomer of the starting alcohol in an optically enriched form. tandfonline.com For allylpropargyl alcohols, it has been confirmed that the acetylenic moiety has a higher Cahn-Ingold-Prelog priority than the olefinic group. nih.gov Consequently, when using L-(+)-DIPT, the (R)-enantiomer of the alcohol reacts faster to form the epoxy alcohol, allowing for the recovery of the optically enriched (S)-enantiomer. tandfonline.com Conversely, using D-(−)-DIPT results in the faster reaction of the (S)-enantiomer. nih.gov
Studies on substrates like 1-undecyn-4-ol (B14700968) and 1-dodecyn-4-ol (B14454035) have demonstrated the efficacy of this resolution. For 1-undecyn-4-ol, the reaction with (+)-DIPT yielded the recovered (S)-alcohol with a specific rotation of [α]D = +26° and the (2S, 3S)-epoxy alcohol with high diastereoselectivity (erythro/threo ratio of 94:6). tandfonline.com Similarly, resolving 1-dodecyn-4-ol yielded the recovered alcohol with an enantiomeric excess (ee) of 95%. tandfonline.com
Table 2: Sharpless Kinetic Resolution of Racemic Allylpropargyl Alcohols
| Substrate (Racemic) | Chiral Reagent | Oxidant | Recovered Alcohol | Epoxy Alcohol Product | Erythro/Threo Ratio | Reference |
|---|---|---|---|---|---|---|
| 1-undecyn-4-ol (3) | (+)-DIPT | TBHP | (S)-3a, [α]D = +26° | (2S, 3S)-epoxy alcohol (5) | 94:6 | tandfonline.com |
| 1-dodecyn-4-ol (4) | (+)-DIPT | TBHP | (S)-4a, [α]D = +38.7°, 95% ee | Epoxy alcohol (6) | 92:8 | tandfonline.com |
| (E)-enynol (6) (60% ee) | D-(−)-DIPT | CHP | Unreacted (R)-enantiomer | anti-epoxy alcohol (anti-5) | 93% de | nih.gov |
Chiral Catalysis in Asymmetric this compound Chemistry
The use of chiral catalysts is central to modern asymmetric synthesis, enabling the direct formation of enantiomerically enriched products without the need for stoichiometric chiral auxiliaries or resolutions. In the context of allylpropargyl alcohols, chiral catalysts, particularly chiral phosphoric acids and transition metal complexes with chiral ligands, play a pivotal role.
Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven to be highly effective in a wide range of enantioselective transformations. beilstein-journals.orgsigmaaldrich.com Their ability to activate substrates through hydrogen bonding within a well-defined chiral pocket allows for precise stereochemical control. nih.gov
CPAs have been successfully used to catalyze the enantioselective addition of allylboronates to aldehydes, providing a direct and efficient route to chiral homoallylic and propargylic alcohols with high levels of enantiomeric excess. organic-chemistry.org For example, the combination of Bi(OAc)₃ and a CPA can catalyze the asymmetric allylation of β,γ-unsaturated α-ketoesters. organic-chemistry.org In palladium catalysis, CPAs can act as co-catalysts, working in synergy with chiral phosphoramidite (B1245037) ligands to enhance yield, regioselectivity, and enantioselectivity in reactions such as the α-allylation of pyrazol-5-ones using allylic alcohol electrophiles. nih.gov
Beyond CPAs, various chiral ligands are employed in transition metal catalysis to achieve asymmetry. Iridium-catalyzed propargylic C–H functionalization utilizes chiral ligand systems to produce stereodefined products. nih.gov Similarly, nickel catalysis in combination with chiral sodium carboxylates has been shown to effect asymmetric O-propargylation. nih.gov
A significant advancement in C-C bond formation is the direct coupling of alcohols with π-unsaturated reactants, merging transfer hydrogenation and carbonyl addition. nih.govresearchgate.net This strategy avoids the use of pre-metalated reagents by generating the necessary organometallic nucleophile in situ. researchgate.net
The Krische group has extensively developed iridium and ruthenium-catalyzed C-C bond-forming transfer hydrogenations. google.com In these reactions, an alcohol serves dually as a hydrogen donor and a pro-electrophile. researchgate.netrsc.org For example, primary alcohols can be coupled with 1,3-enynes or propargyl chlorides in the presence of an iridium catalyst to furnish enantioenriched homoallylic and homopropargylic alcohols. nih.govgoogle.com The chiral iridium complex, often generated from precursors like [Ir(cod)Cl]₂ and chiral BINAP derivatives, catalyzes the enantioselective C-C bond formation between a propargyl ether and a primary alcohol, leading to γ-hydroxy enol silanes with high enantioselectivity and complete (Z)-alkene stereoselectivity. nih.gov
This methodology represents a paradigm shift from classical carbonyl additions, reimagining them as hydrogen autotransfer processes where the alcohol reactant drives the formation of the transient nucleophile. researchgate.net
Chirality Transfer and Stereoconvergent Processes
Chirality transfer and stereoconvergent reactions are highly efficient strategies in asymmetric synthesis that leverage stereochemical information.
Chirality transfer involves the transmission of stereochemistry from a chiral starting material to the product. In reactions of chiral allylpropargyl alcohols or their derivatives, the existing stereocenter at the carbinol position can direct the formation of new stereocenters with high fidelity. A notable example is the palladium-catalyzed cross-coupling of chiral propargyl acetates with allyl boronates, which delivers chiral 1,5-enynes with an excellent degree of chirality transfer. researchgate.net Gold(I)-catalyzed direct allylic etherifications of unactivated alcohols have also been shown to proceed with efficient chirality transfer, yielding enantioenriched γ-substituted secondary allylic ethers. st-andrews.ac.uk Computational studies suggest this high fidelity is linked to the aggregation of the alcohol nucleophile around the reactive gold-complexed intermediate. st-andrews.ac.uk
Stereoconvergent processes transform a racemic starting material into a single, enantiomerically enriched product, ideally in quantitative yield. This is distinct from kinetic resolution, which has a theoretical maximum yield of 50% for the resolved substrate. Rhodium-catalyzed isomerization of racemic secondary allylic alcohols represents a powerful stereoconvergent method to access enantioenriched ketones. researchgate.net Another strategy involves a dynamic kinetic resolution (DKR), where the rapid, reversible isomerization of the starting alcohol is coupled with an irreversible, enantioselective reaction. For instance, a ruthenium-catalyzed hydrogenative DKR of racemic allylic alcohols can produce chiral alcohols with adjacent stereocenters in both high diastereoselectivity and high enantioselectivity. researchgate.net
Theoretical and Computational Investigations of Allylpropargyl Alcohol Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry, offering a favorable balance between accuracy and computational cost. It has been extensively applied to study the mechanisms of reactions involving enynes and propargylic alcohols, including cycloisomerizations, rearrangements, and cycloadditions. nih.govacs.orgnih.govacs.orgnih.govrsc.orgacs.org These studies have been crucial in understanding the intricate, often metal-catalyzed, transformations that these molecules undergo.
For instance, DFT calculations have been instrumental in elucidating the mechanisms of rhodium-catalyzed C-H activation and annulation reactions involving secondary propargylic alcohols. bohrium.com Such studies reveal the elementary steps of the reaction, including C-H activation, alkyne insertion, and subsequent elimination pathways. bohrium.com Similarly, the mechanisms of gold- and platinum-catalyzed cycloisomerization of enynes have been extensively mapped out, revealing the involvement of key intermediates like metal-carbenes and vinyl-metal species. rsc.orgnih.govnih.gov DFT has also been used to explore pericyclic reactions, such as the thermal acetylenic Cope rearrangement, providing a theoretical basis for understanding these fundamental organic transformations. acs.org
A primary strength of DFT is its ability to locate and characterize transition state (TS) structures, which represent the energy maxima along a reaction coordinate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed, offering a quantitative picture of the reaction's feasibility and kinetics. nih.govacs.org
Numerous theoretical studies on enyne and propargyl alcohol reactivity have focused on elucidating these energetic pathways. For example, in the gold(I)-catalyzed cycloisomerization of 1,5-enynes, DFT calculations have identified the transition states for key steps such as the initial 6-endo-dig cyclization and subsequent skeletal rearrangement, with calculated energy barriers providing a rationale for the observed reaction outcomes. rsc.org In another study on Rh(III)-catalyzed reactions of oximes with secondary propargylic alcohols, DFT calculations pinpointed the rate-determining step as the β-OH elimination, which was found to be more favorable than β-H elimination due to a directional hydrogen-bonding network. bohrium.com
The table below presents representative calculated energy barriers for key mechanistic steps in reactions involving enyne and propargyl alcohol systems, derived from various DFT studies.
| Reaction Type / Key Step | Catalyst / Conditions | Substrate Type | Calculated Method | Energy Barrier (kcal/mol) | Reference |
| Pauson-Khand Reaction | Co₂(CO)₈ | N-tethered 1,7-enyne | M11/6-311+G(d,p) | N/A (Alkene insertion is rate-determining) | nih.gov |
| [5+1] Cycloaddition | [RhCl(CO)₂]₂ | 3-Acyloxy-1,4-enyne | DFT | N/A (1,2-Acyloxy migration is rate-determining) | nih.gov |
| Enyne Cycloisomerization | Au(I) | 1,5-Enyne | PBE1PBE | 14.8 (6-endo-dig cyclization) | rsc.org |
| Enyne Cycloisomerization | Au(I) | 1,5-Enyne | PBE1PBE | 16.0 (Ring enlargement) | rsc.org |
| C-H Annulation | Cp*Rh(OAc)₂ | Acetophenone oxime + Secondary propargyl alcohol | B3LYP-D3 | N/A (β-OH elimination is favorable) | bohrium.com |
| Iron-Catalyzed Cycloaddition | Iron Halide | Enyne Acetate (B1210297) | DFT | N/A (Reductive elimination is rate-determining) | acs.org |
Note: Energy barriers are context-dependent and vary with the specific substrate, catalyst, and computational level of theory.
One of the most powerful applications of computational chemistry is in explaining and predicting the selectivity of chemical reactions. For complex molecules like allylpropargyl alcohol with multiple reactive sites, understanding chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), and stereoselectivity (the spatial arrangement of the product) is paramount. DFT calculations provide a framework for rationalizing these selectivities by comparing the energy barriers of competing reaction pathways. nih.govacs.org
For example, DFT studies on ruthenium-catalyzed asymmetric propargylic substitution reactions have been used to model the transition states leading to different stereoisomers. nih.govresearchgate.net These models revealed that the substitution of a methyl group at the propargylic position can reverse the enantioselectivity, a finding consistent with experimental observations. nih.gov The origin of selectivity is often traced back to subtle steric and electronic interactions in the transition state, such as hydrogen bonding or catalyst-substrate non-covalent interactions. acs.orgnih.gov In Rh(III)-catalyzed reactions, distortion/interaction analysis of transition states has shown that hydrogen-bonding interactions between substrates contribute significantly to regioselectivity during alkyne insertion. bohrium.com Similarly, in gold-catalyzed cycloisomerizations, DFT calculations have rationalized dramatic effects of ortho-substituents on the reaction pathway, attributing the control to a combination of steric and electronic factors. rsc.org
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations provide fundamental insights into the electronic structure and bonding of this compound, which ultimately govern its reactivity. Methods ranging from DFT to higher-level ab initio calculations are used to analyze molecular orbitals, charge distributions, and bond characteristics. jcgtm.org
Calculations on propargyl alcohol have shown that the highest occupied molecular orbital (HOMO) is primarily localized on the oxygen atom, while the lowest unoccupied molecular orbital (LUMO) extends across the acetylenic π-system. This distribution is key to its reactivity, suggesting that the hydroxyl group can act as a nucleophile or directing group, while the alkyne is susceptible to electrophilic attack or coordination to metal catalysts. Time-dependent DFT (TD-DFT) calculations have been used to assign electronic transitions in the UV absorption spectrum of propargyl alcohol, identifying the πC≡C → π*C≡C transition as a key excitation. acs.org
Furthermore, computational studies have been employed to analyze the bonding in metal complexes of this compound, providing a deeper understanding of catalyst-substrate interactions. These studies help to elucidate how metal coordination activates the alkyne and/or alkene moieties towards nucleophilic attack or rearrangement. researchgate.net A comparison of calculated bond lengths and electron density distributions for different isomers can reveal changes in bond order and conformational freedom, helping to interpret experimental IR and NMR spectra. jcgtm.org
In Silico Modeling of Catalytic Cycles and Intermediates
Understanding the full catalytic cycle of a reaction is a central goal of mechanistic chemistry. In silico modeling using DFT allows for the step-by-step mapping of these cycles, including the characterization of fleeting intermediates that are often impossible to detect experimentally. nih.govrsc.orgacs.orgmdpi.com
For the vast array of metal-catalyzed reactions that enynes like this compound undergo, computational modeling has been invaluable. DFT studies on gold-, platinum-, and rhodium-catalyzed cycloisomerizations have traced the entire catalytic pathways. nih.govnih.govresearchgate.net These studies typically begin with the coordination of the metal catalyst to the alkyne of the enyne substrate. nih.gov Subsequent steps can involve nucleophilic attack by the tethered alkene, leading to metallacyclic intermediates (e.g., platinacyclopentene) or cyclopropyl (B3062369) metal-carbenes. acs.orgnih.gov The evolution of these intermediates through processes like migratory insertion, β-hydride or β-hydroxyl elimination, and reductive elimination ultimately leads to the final product and regeneration of the catalyst. bohrium.comnih.gov
A DFT study on ruthenium-catalyzed reactions between propargylic alcohols and alkenes clarified that the reaction proceeds through a ruthenium-allenylidene complex as a common reactive intermediate. nih.gov The subsequent reaction pathway, whether stepwise or concerted, was found to depend on the nature of the nucleophile. nih.gov These detailed computational roadmaps are crucial for optimizing reaction conditions and for the rational design of new catalysts and synthetic transformations. rsc.orgchemrxiv.org
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Stereochemical Assignment and Intermediate Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For derivatives and reaction products of allylpropargyl alcohol, ¹H and ¹³C NMR are fundamental for initial characterization, while advanced techniques like DEPT, COSY, and NOESY are crucial for assigning complex stereochemistry and identifying transient species. azom.comorganicchemistrydata.org
In reactions involving this compound, determining the stereochemistry of the resulting products is often critical. For instance, in stereospecific isomerization reactions of allylic alcohols, NMR is used to determine the enantiomeric excess and the relative configuration of the newly formed stereocenters. acs.org Chiral derivatizing agents can be employed to convert enantiomers into diastereomers, which can then be distinguished by NMR due to their different chemical environments, allowing for the quantification of enantiomeric purity. beilstein-journals.org The analysis of coupling constants (J-values), particularly three-bond vicinal couplings, can provide information about dihedral angles via the Karplus equation, aiding in the conformational analysis of cyclic and acyclic derivatives. organicchemistrydata.org
Furthermore, NMR spectroscopy is a powerful tool for characterizing reaction intermediates. In metal-catalyzed reactions, such as those involving palladium or platinum complexes, NMR can identify the structure of organometallic intermediates like η³-allyl or metallacyclic species. acs.org For example, ¹H and ¹³C NMR data, including chemical shifts and coupling constants, can confirm the coordination of the allyl or propargyl moiety to the metal center. acs.org In some cases, low-temperature NMR experiments can trap and characterize otherwise fleeting intermediates, providing direct evidence for proposed reaction pathways.
Table 1: Representative ¹H and ¹³C NMR Data for this compound and a Generic Derivative Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values depend on the solvent and specific derivative structure.
| Compound | Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|---|
| This compound | ¹H | ≡C-H | ~2.5 | t | ~2.6 |
| -CH₂- (propargyl) | ~4.2 | d | ~2.6 | ||
| -CH= | ~5.9 | m | - | ||
| =CH₂ | ~5.2, ~5.4 | m | - | ||
| -OH | Variable | s (broad) | - | ||
| ¹³C | C≡C (alkyne) | ~80, ~75 | - | - | |
| C-OH | ~65 | - | - | ||
| C=C (alkene) | ~135, ~118 | - | - | ||
| Generic Derivative (e.g., Ester) | ¹H | ≡C-H | Shifted | t | ~2.5 |
| -CH-O- | Shifted | m | - | ||
| -CH= | Shifted | m | - |
Mass Spectrometry for Elucidating Reaction Pathway Intermediates and Product Identification
Mass spectrometry (MS) is an essential tool that provides information about the molecular weight and fragmentation pattern of analytes, which is critical for identifying reaction products and elucidating reaction mechanisms. Beyond basic compound identification, advanced MS techniques, particularly when coupled with separation methods (GC-MS) or soft ionization sources (ESI-MS), can intercept and characterize transient intermediates.
In the context of this compound chemistry, MS plays a key role in analyzing complex reaction mixtures. Alcohols typically undergo characteristic fragmentation pathways in a mass spectrometer, such as α-cleavage and dehydration (loss of 18 amu). libretexts.org The fragmentation pattern of this compound and its derivatives can provide structural confirmation of the products formed in a reaction.
More advanced applications involve the study of reaction mechanisms. For example, in cooperatively catalyzed reactions, such as a Meyer-Schuster rearrangement/Tsuji-Trost allylic substitution, ESI-MS can be used to detect key catalytic species and intermediates. acs.org By monitoring the reaction mixture over time, it is possible to identify species such as palladium-alkoxide or π-allyl palladium complexes, providing evidence for the proposed catalytic cycles. acs.org Desorption electrospray ionization mass spectrometry (DESI-MS) is particularly powerful for detecting short-lived intermediates formed in the initial moments of a reaction, offering a window into reaction pathways that are inaccessible through bulk analysis methods. nih.gov This technique has been used to identify transient ruthenium-methyl formate (B1220265) intermediates in transfer hydrogenation reactions using alcohol solvents, demonstrating its potential to uncover previously unrecognized pathways. nih.gov
Table 2: Common Mass Spectrometry Fragmentation Pathways for Alcohols
| Fragmentation Pathway | Description | Mass Loss (amu) | Resulting Ion |
|---|---|---|---|
| α-Cleavage | Cleavage of the C-C bond adjacent to the oxygen atom. | Variable (Alkyl Radical) | Resonance-stabilized oxygen-containing cation. |
| Dehydration | Elimination of a water molecule. | 18 | Alkene radical cation. |
Infrared (IR) and Raman Spectroscopy for Monitoring Functional Group Transformations and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally well-suited for monitoring the progress of reactions by detecting changes in molecular functional groups. bellevuecollege.edunih.gov Each functional group possesses characteristic vibrational frequencies, creating a unique spectral "fingerprint". nih.govlibretexts.org For this compound, the key functional groups—hydroxyl (-OH), alkyne (C≡C), and alkene (C=C)—have distinct and easily identifiable absorption bands.
During a chemical transformation, the disappearance of reactant bands and the appearance of product bands can be monitored in real-time. For instance, in an oxidation reaction, the broad O-H stretching band (around 3300-3600 cm⁻¹) of the alcohol would disappear, while a sharp, intense C=O stretching band (around 1650-1750 cm⁻¹) of the resulting aldehyde or ketone would emerge. savemyexams.comudel.edu Similarly, in reactions involving the alkyne or alkene moieties, changes in the C≡C (around 2100-2260 cm⁻¹) or C=C (around 1620-1680 cm⁻¹) stretching frequencies provide direct evidence of the transformation. libretexts.org
Raman spectroscopy is often complementary to IR, particularly for symmetric, non-polar bonds. mdpi.com The C≡C and C=C stretching vibrations, for example, often produce strong signals in Raman spectra. This makes Raman spectroscopy a powerful tool for studying reactions at these sites. researchgate.net Furthermore, Raman spectroscopy is highly sensitive to molecular conformation. mdpi.comazom.com By analyzing subtle shifts in the vibrational frequencies, particularly in the C-H stretching region, it is possible to gain insights into the different conformational states of this compound or its derivatives in various environments (gas, liquid, solid). mdpi.com The combination of IR and Raman can also provide detailed information on intermolecular interactions, such as the strength and nature of hydrogen bonding, by analyzing the broadening and frequency shifts of the O-H stretching band. spectroscopyonline.com
Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Alcohol | O-H | Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| C-O | Stretch | 1260 - 1000 | Strong | |
| Alkyne (terminal) | ≡C-H | Stretch | ~3300 | Strong, Sharp |
| C≡C | Stretch | 2140 - 2100 | Variable, Sharp | |
| Alkene | =C-H | Stretch | 3100 - 3000 | Medium |
X-ray Crystallography for Precise Solid-State Structural Determination of this compound Derivatives
While this compound itself is a liquid under standard conditions, many of its derivatives, such as products from cyclization reactions, metal complexes, or co-crystals, can be obtained in crystalline form. researchgate.netresearchgate.net For these solid materials, single-crystal X-ray crystallography provides the most definitive and precise method for determining the three-dimensional atomic arrangement. libretexts.org This technique is unparalleled in its ability to unambiguously establish molecular constitution, configuration, and conformation in the solid state.
X-ray crystallography is crucial for validating the structures of novel or complex molecules derived from this compound. For example, after a multi-step synthesis or a complex rearrangement, X-ray analysis can confirm the predicted structure, including the relative stereochemistry of all chiral centers. acs.orgresearchgate.net The resulting structural data includes precise bond lengths, bond angles, and torsion angles, which can reveal subtle structural features such as ring strain, unusual conformations, or non-covalent interactions like intramolecular hydrogen bonding. acs.orgjhu.edu
In the study of organometallic chemistry, X-ray crystallography can reveal the coordination geometry around a metal center and the nature of the bonding between the metal and ligands derived from this compound. jhu.edu Furthermore, the analysis of crystal packing can shed light on intermolecular forces, such as hydrogen bonding networks or π-stacking interactions, which govern the supramolecular assembly in the solid state. ias.ac.in This information is vital for understanding the physical properties of the material and for the rational design of new crystalline materials.
Table 4: Illustrative Crystallographic Parameters for a Hypothetical this compound Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=6.1 Å, b=22.8 Å, c=26.3 Å; α=β=γ=90° |
| Bond Length (C=C) | The distance between the two carbon atoms of the double bond. | ~1.34 Å |
| Bond Length (C≡C) | The distance between the two carbon atoms of the triple bond. | ~1.20 Å |
| Bond Angle (C-O-H) | The angle formed by the C, O, and H atoms of the alcohol. | ~109° |
| Torsion Angle | The dihedral angle describing the conformation around a bond. | Variable |
Applications of Allylpropargyl Alcohol and Its Derivatives in Advanced Synthetic Materials and Complex Molecule Construction
Precursors for Polymeric Materials
The dual unsaturated nature of allylpropargyl alcohol and its derivatives makes them valuable precursors for a variety of polymeric materials. The allyl group can undergo polymerization through free-radical or other mechanisms, while the propargyl group offers a site for post-polymerization modification via click chemistry or other alkyne-specific reactions. This dual functionality enables the synthesis of polymers with complex architectures and tailored properties.
Synthesis of Functional Polymers and Copolymers
This compound can be copolymerized with various monomers to introduce both hydroxyl and alkyne functionalities into the polymer backbone. For instance, copolymers of allyl alcohol with unsaturated aldehydes like acrolein have been synthesized to create reactive polymeric materials. google.com While direct polymerization of this compound can be challenging, its derivatives are more commonly employed. Propoxylated allyl alcohols are copolymerized with vinyl aromatic monomers, such as styrene, in the presence of a free-radical initiator to produce copolymers with hydroxyl functionalities. google.com These copolymers have applications in the formulation of polyurethanes and other resins. google.com
The general strategy involves the polymerization of one of the unsaturated groups, typically the more reactive one, while leaving the other available for subsequent reactions. For example, the methacrylic derivative of an allyl or propargyl alcohol can be polymerized, leaving the allyl or propargyl group pendant to the main polymer chain. psu.edu This approach allows for the creation of linear polymers with reactive side groups that can be used for cross-linking or further functionalization.
Below is a table summarizing the synthesis of functional polymers and copolymers from allyl and propargyl alcohol derivatives:
| Monomer(s) | Polymerization Method | Resulting Polymer | Key Features |
| Acrolein and Allyl Alcohol | Free-Radical Polymerization | Acrolein-Allyl Alcohol Copolymer | Contains hydroxyl and aldehyde groups |
| Styrene and Propoxylated Allyl Alcohol | Free-Radical Polymerization | Styrene/Propoxylated Allyl Alcohol Copolymer | Hydroxyl functionalized copolymer |
| Allyl Methacrylate (AMA) and Styrene | Reversible Addition-Fragmentation Chain Transfer (RAFT) | P(St-co-AMA) | Well-defined copolymer with pendant allyl groups |
| Propargyl Methacrylate | Atom Transfer Radical Polymerization (ATRP) | Poly(propargyl methacrylate) | Polymer with pendant alkyne groups for click chemistry |
Post-Polymerization Modification for Tailored Material Properties (e.g., thermo- and CO2-responsive polymers)
The pendant functional groups on polymers derived from this compound are ideal handles for post-polymerization modification, enabling the creation of "smart" materials that respond to external stimuli such as temperature and CO2.
Thermo-responsive polymers exhibit a phase transition in response to temperature changes. This behavior is often governed by the balance of hydrophilic and hydrophobic groups in the polymer. nih.gov Polymers with pendant hydroxyl groups, such as those derived from this compound, can be modified to incorporate thermo-responsive moieties like poly(N-isopropyl acrylamide) (PNIPAAm). nih.gov The hydroxyl groups can be used as initiation sites for the grafting of PNIPAAm chains, leading to a thermo-responsive graft copolymer.
CO2-responsive polymers change their properties, such as solubility or conformation, upon the introduction or removal of CO2. rsc.orgmdpi.com This responsiveness is typically imparted by the presence of amine functionalities. The pendant allyl or propargyl groups on a polymer backbone can be functionalized with amines through various chemical reactions. For example, the alkyne group can undergo a click reaction with an azido-functionalized amine, or the allyl group can be functionalized via a thiol-ene reaction with a mercapto-containing amine. The resulting amine-functionalized polymer can then exhibit CO2-responsiveness. uwl.ac.uk
The following table outlines potential post-polymerization modifications of an this compound-based polymer to induce responsive properties:
| Stimulus | Functional Group to Introduce | Potential Modification Reaction | Resulting Property |
| Temperature | N-isopropyl acrylamide (B121943) (NIPAAm) | Grafting from hydroxyl groups | Lower Critical Solution Temperature (LCST) behavior |
| CO2 | Tertiary Amines | Thiol-ene click of the allyl group with a mercapto-amine | Switchable hydrophilicity |
| CO2 | Amidines or Guanidines | Click reaction of the propargyl group with an azide-functionalized amidine/guanidine | Enhanced CO2 capture capacity |
Role in Superabsorbent Polymer Research for Engineering Applications
Superabsorbent polymers are cross-linked hydrophilic polymers capable of absorbing and retaining large amounts of water or aqueous solutions. The structure of this compound, with its hydrophilic hydroxyl group and two cross-linkable unsaturated moieties, makes it a promising, though not yet widely explored, candidate for the synthesis of superabsorbent materials.
The hydroxyl group contributes to the hydrophilicity of the polymer network, which is essential for water absorption. The allyl and propargyl groups provide sites for cross-linking, which is necessary to form the three-dimensional network structure that prevents the polymer from dissolving in water. The dual nature of the cross-linking sites could allow for a two-stage cross-linking process, potentially leading to hydrogels with tailored network structures and properties. While direct research on this compound for superabsorbent applications is limited, the principles of using multifunctional monomers for creating hydrogels are well-established.
Synthesis of Complex Organic Architectures
Beyond polymer science, this compound is a valuable C6-bifunctional building block for the synthesis of complex organic molecules. Its unique arrangement of reactive sites allows for a variety of cascade and cyclization reactions to construct diverse molecular scaffolds.
Construction of Heterocyclic Compounds (e.g., furans, indoles, oxa-cycles)
The propargyl alcohol moiety is particularly useful for the synthesis of a range of heterocyclic compounds.
Furans: Substituted furans can be synthesized through various metal-catalyzed cyclization reactions of propargylic alcohols. For instance, gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols provides a rapid and efficient route to furan (B31954) derivatives. organic-chemistry.org Another approach involves the reaction of propargyl alcohols with 1,3-dicarbonyl compounds in the presence of an iron(III) chloride catalyst. organic-chemistry.org
Indoles: The synthesis of indole (B1671886) derivatives can be achieved through strategies involving propargyl-allene rearrangement. beilstein-journals.orgbeilstein-journals.org For example, N-allylpropargyl alcohols can be converted to allenyl intermediates, which then undergo intramolecular cyclization to form the indole ring system. beilstein-journals.orgbeilstein-journals.org Additionally, indole-tethered propargylic alcohols can undergo cascade iodocyclization to produce complex dihalogenated pyrido[1,2-a]indoles. researchgate.net Scandium-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols also provides a direct pathway to cyclopenta[b]indoles. nih.gov
Oxa-cycles: Allyl propargyl ethers, which can be synthesized from this compound, are precursors to various oxygen-containing heterocycles. Silylcarbocyclization reactions of allyl propargyl ethers can lead to the formation of tetrahydrofuran (B95107) derivatives. mdpi.com Furthermore, iodocyclization is a key step in the synthesis of oxa-spirocycles, which have gained attention for their improved physicochemical properties in medicinal chemistry. nih.gov
A summary of heterocyclic synthesis from propargylic alcohol derivatives is presented below:
| Heterocycle | Synthetic Strategy | Catalyst/Reagent | Key Intermediate |
| Furan | Dehydrative Cyclization | Gold Catalyst | Propargylic alcohol |
| Indole | Propargyl-Allene Rearrangement & Cyclization | Base (e.g., DBU) | Allenyl intermediate |
| Pyrido[1,2-a]indole | Cascade Iodocyclization | Iodine (I2) | Indole-tethered propargylic alcohol |
| Cyclopenta[b]indole | (3+2) Annulation | Sc(OTf)3 | Allenic intermediate |
| Tetrahydrofuran | Silylcarbocyclization | Co/Rh nanoparticles | Allyl propargyl ether |
| Oxa-spirocycle | Iodocyclization | Iodine (I2) | Alkenyl alcohol |
Formation of Allenic and Cumulenic Systems
Allenes and cumulenes are classes of compounds with unique cumulenic double bonds, making them valuable intermediates in organic synthesis. rsc.org Propargylic alcohols are common precursors for the synthesis of these systems.
Allenes: A variety of methods exist for the direct conversion of propargylic alcohols to allenes. The Myers allene (B1206475) synthesis involves the reaction of a propargyl alcohol with an arenesulfonylhydrazine in a three-step one-pot process. wikipedia.org Other methods include the direct S_N2′ addition of a hydride to a propargylic alcohol using reagents like Cp2Zr(H)Cl. nih.gov Phosphine-induced conversion of propargylic alcohols can also yield trisubstituted allenes through an oxaphosphetane intermediate. researchgate.net
Cumulenes: Cumulenes, which have three or more cumulative double bonds, can also be synthesized from propargylic alcohol derivatives. Copper-catalyzed formal dehydration polymerization of propargylic alcohols has been shown to proceed through [n]cumulene (with n=3 or 5) intermediates, which then polymerize to form alkyne polymers. nih.gov This demonstrates the accessibility of higher cumulenic systems from propargylic alcohol precursors under specific catalytic conditions.
The table below summarizes methods for the synthesis of allenes from propargylic alcohols:
| Method | Key Reagents | Intermediate | Key Features |
| Myers Allene Synthesis | Arenesulfonylhydrazine, TPP, DEAD | Diazene | Stereospecific, one-pot reaction |
| Hydride Addition | Cp2Zr(H)Cl, Base | Zinc or magnesium alkoxide | High yield and optical purity |
| Phosphine-Induced Conversion | Phosphine (B1218219) | Oxaphosphetane | Direct synthesis of trisubstituted allenes |
| Organocatalysis | Chiral Phosphoric Acid | Racemic propargylic alcohol | Asymmetric synthesis of tetrasubstituted allenes |
Access to Enynes and Related Unsaturated Frameworks
This compound and its derivatives are valuable precursors for the synthesis of enynes, which are crucial building blocks in organic synthesis due to their versatile reactivity. The strategic placement of both an alkene and an alkyne functionality within the same molecule allows for a wide range of subsequent transformations, including cycloisomerization, cycloaddition, and metathesis reactions. Various catalytic systems have been developed to facilitate the synthesis of enynes from propargylic alcohol derivatives, offering control over stereochemistry and enabling the construction of complex molecular architectures.
One of the prominent methods for constructing 1,5-enynes involves the palladium-catalyzed cross-coupling of chiral propargyl acetates with allyl boronates. acs.orgresearchgate.net This method demonstrates excellent chirality transfer and is applicable to a broad scope of substrates. acs.org The reaction proceeds stereospecifically, allowing for the synthesis of enantioenriched 1,5-enynes. acs.orgresearchgate.net
Another approach involves the Brønsted acid-catalyzed substitution of propargylic alcohols with allylsilanes. researchgate.net This method provides a practical and metal-free alternative for the preparation of 1,5-enynes. researchgate.net For instance, p-toluenesulfonic acid has been effectively used as a catalyst in this transformation. researchgate.net Furthermore, this methodology can be extended to a one-pot sequential catalytic protocol for the synthesis of bicyclo[3.1.0]hexane derivatives from the same starting materials. researchgate.net
Ruthenium catalysts have also been employed for the formation of enyne frameworks. A notable example is the ruthenium-catalyzed carbon-carbon bond formation between propargylic alcohols and alkenes, which proceeds via an allenylidene-ene reaction to yield 2,4-disubstituted-1-hexen-5-ynes. researchgate.net Titanocene-catalyzed multicomponent assembly represents another powerful strategy for the convergent synthesis of 1,5-enynes from an aryl aldehyde, an iodoalkyne, and an allylsilane. researchgate.net
The following table summarizes selected catalytic systems and their application in the synthesis of enynes from propargylic alcohol derivatives.
| Catalyst/Reagent | Reactants | Product | Key Features |
| Palladium catalyst | Chiral propargyl acetates, Allyl boronates | Chiral 1,5-enynes | Excellent chirality transfer, broad substrate scope. acs.orgresearchgate.net |
| p-Toluenesulfonic acid | Propargylic alcohols, Allylsilanes | 1,5-Enynes | Metal-free, air and moisture tolerant. researchgate.net |
| Ruthenium catalyst | Propargylic alcohols, Alkenes | 2,4-Disubstituted-1-hexen-5-ynes | Proceeds via an allenylidene-ene reaction. researchgate.net |
| Titanocene catalyst | Aryl aldehyde, Iodoalkyne, Allylsilane | 1,5-Enynes | Convergent and rapid multicomponent assembly. researchgate.net |
| Gold(III) catalyst | Propargylic alcohols, Various nucleophiles | Substituted propargylic compounds | Mild reaction conditions (room temperature). acs.org |
Cascade and Domino Reactions in Polycyclic Product Synthesis
The inherent reactivity of the functional groups in this compound and its derivatives makes them ideal substrates for cascade and domino reactions, enabling the rapid construction of complex polycyclic frameworks from simple acyclic precursors. These sequential transformations, often occurring in a single synthetic operation, offer significant advantages in terms of atom economy and stereochemical control.
A notable application is in the synthesis of polycyclic ether systems. Rhenium oxide-mediated allylic alcohol transpositions can initiate stereoselective ring-forming processes. nih.gov In these cascades, the transposition of the allylic alcohol is followed by trapping of the resulting hydroxyl group by a pendant electrophile, such as an epoxide, leading to the formation of tetrahydropyran-containing polycyclic structures. nih.gov The stereochemical outcome of these reactions can be controlled, allowing for the generation of multiple stereocenters in a single step. nih.gov
Iodine-promoted cascade reactions of propargylic alcohol derivatives have been developed for the synthesis of fused polycyclic indole systems. For example, 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives undergo a cascade iodocyclization to produce dihalogenated 6,9-dihydropyrido[1,2-a]indoles under mild, metal-free conditions. researchgate.net This transformation constructs two new cyclic frameworks and four new bonds in a single operation. researchgate.net Similarly, a cascade cycloisomerization of 1-en-6,11-diynes, which can be derived from propargylic alcohols, has been utilized for the synthesis of tetrahydrobenzo[f]isoquinolines. researchgate.net
The cycloisomerization of allyl propargyl ethers, catalyzed by ruthenium complexes, provides a direct route to 3,4-dialkylidenetetrahydrofurans. thieme-connect.com This intramolecular cyclization represents an atom-economical process for generating these heterocyclic structures, which can serve as dienes in subsequent Diels-Alder reactions for the construction of more complex polycycles. thieme-connect.com
The following table provides examples of cascade reactions involving this compound derivatives for the synthesis of polycyclic products.
| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Key Features |
| Allylic alcohol transposition/epoxide trapping | Primary allylic alcohol with a pendant epoxide | Re₂O₇ | Polycyclic ethers (e.g., tetrahydropyrans) | Stereoselective, forms multiple bonds and stereocenters. nih.gov |
| Cascade iodocyclization | 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives | Iodine | Dihalogenated 6,9-dihydropyrido[1,2-a]indoles | Metal-free, mild conditions, construction of two new rings. researchgate.net |
| Cascade cycloisomerization | 1-En-6,11-diynes | Iodine | Tetrahydrobenzo[f]isoquinolines | Forms two new cyclic frameworks and a carbonyl group. researchgate.net |
| Intramolecular cycloisomerization | Allyl propargyl ethers | RuCl(cod)C₅Me₅ | 3,4-Dialkylidenetetrahydrofurans | Atom-economical, stereoselective. thieme-connect.com |
Future Directions and Emerging Research Avenues in Allylpropargyl Alcohol Chemistry
Development of Novel and Sustainable Catalytic Systems
The future of chemical synthesis is intrinsically linked to the development of catalytic systems that are not only efficient but also environmentally benign. For reactions involving allylpropargyl alcohol, research is moving beyond traditional stoichiometric reagents towards more sustainable catalytic approaches.
Recent advancements have seen the rise of iridium-catalyzed transformations that enable the direct use of alcohols as reactants, eliminating the need for pre-functionalized starting materials. researchgate.net These systems operate via a hydrogen transfer mechanism, where the alcohol is transiently oxidized to an aldehyde, which then reacts with a nucleophile. This approach is particularly relevant for the synthesis of complex molecules where avoiding harsh reagents and multiple protection-deprotection steps is crucial. researchgate.net
Furthermore, the development of solid-supported catalysts is a key area of focus. For instance, perchloric acid immobilized on silica (B1680970) gel has been shown to be a highly efficient and recyclable catalyst for the esterification of carboxylic acids with various alcohols, including propargyl alcohol. acs.org This heterogeneous system offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. acs.org The effectiveness of different supported protic acids has been compared, with HClO₄−SiO₂ showing superior performance over other systems like H₂SO₄−SiO₂ and HBr−SiO₂. acs.org
Another promising avenue is the use of low-valent ruthenium species, generated in situ, to catalyze the isomerization of allylic alcohols. nih.gov This method provides an efficient route to saturated carbonyl derivatives under mild conditions. The development of such novel catalytic systems is expected to significantly broaden the synthetic utility of this compound and its derivatives.
Exploration of New Reaction Manifolds and Selectivity Control
The bifunctional nature of this compound opens up a vast landscape of potential chemical reactions. Researchers are actively exploring new reaction manifolds to harness this reactivity in a controlled and selective manner.
One area of intense investigation is the metal-free synthesis of heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org For example, base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration has been utilized to synthesize benzothiophene (B83047) and indole (B1671886) derivatives. beilstein-journals.orgbeilstein-journals.org This strategy avoids the use of transition metals, offering a more sustainable and cost-effective approach to the synthesis of these important structural motifs found in many natural products and pharmaceuticals. beilstein-journals.orgbeilstein-journals.org The tolerance of this method to various functional groups, such as esters, ketones, and nitriles, highlights its broad applicability. beilstein-journals.orgbeilstein-journals.org
Controlling selectivity is a paramount challenge and a major research focus. In the oxidation of allylic alcohols, the choice of oxidant and catalyst can dramatically influence the product distribution. rsc.org Studies on gold surfaces have shown that surface hydroxyls selectively promote the partial oxidation of allylic alcohols to their corresponding aldehydes, whereas oxygen adatoms can lead to combustion. rsc.org Similarly, the choice of cation-exchanged zeolite Y can control the conversion of allyl alcohol into different products like acrolein and diallyl ether. rsc.org These findings underscore the importance of understanding the catalyst-reactant interactions to achieve high selectivity in this compound transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms is set to revolutionize the way its derivatives are produced. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.gov
For instance, the Appel reaction, a common method for converting alcohols to alkyl halides, has been successfully adapted to a flow system using a triphenylphosphine (B44618) monolith. researchgate.net This approach allows for milder reaction conditions and can improve yields compared to batch processes. researchgate.net The photochemical synthesis of various compounds, including those derived from allyl alcohol, has also been shown to benefit from flow conditions, often leading to higher yields and productivity. mdpi.com
Automated synthesis platforms, which can perform multi-step synthetic sequences with minimal human intervention, are also becoming increasingly important. nih.govbeilstein-journals.org These platforms can be programmed to carry out complex reaction sequences, including protection, functional group interconversion, and purification steps. beilstein-journals.org The development of automated processes for the synthesis of molecules derived from this compound will greatly accelerate the discovery of new compounds with desired properties.
Advanced Computational Design and Prediction of this compound-Based Transformations
Computational chemistry is playing an increasingly vital role in modern chemical research, enabling the design of new reactions and the prediction of their outcomes. For this compound, computational tools are being used to understand reaction mechanisms, predict selectivity, and guide the development of new catalysts.
Predictive models, often based on machine learning algorithms, are being developed to forecast the outcomes of chemical reactions. nih.govorientjchem.org These models are trained on large datasets of known reactions and can predict the products, yields, and optimal conditions for new transformations. nih.gov For example, machine learning can be used to predict chemical kinetics and analyze reaction mechanisms, complementing traditional modeling techniques. orientjchem.org
Quantum chemical calculations are also being employed to study the potential energy surfaces of reactions involving this compound. researchgate.net These calculations can provide detailed insights into the transition states and intermediates of a reaction, helping to explain observed selectivities and guide the design of more efficient catalysts. The synergy between differential equation modeling and machine learning is also being explored for real-time monitoring and optimization of chemical processes. orientjchem.org
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science
The unique properties of this compound and its derivatives make them attractive building blocks for the creation of new materials with tailored functionalities. The interface between synthetic organic chemistry and materials science is a fertile ground for innovation in this area.
The ability of propargyl alcohol to polymerize upon heating or treatment with a base opens up possibilities for creating novel polymers. wikipedia.org Furthermore, the presence of both allyl and propargyl groups allows for orthogonal functionalization, enabling the creation of complex polymer architectures. Benzothiophenes, which can be synthesized from propargyl alcohol derivatives, have applications in materials science. beilstein-journals.org
The development of new synthetic methods for creating functionalized this compound derivatives is crucial for advancing this field. For example, phosphine-induced dimerization of propargyl alcohols provides a facile route to allyl propargyl ethers, which are valuable synthetic intermediates. nih.gov The ability to perform this reaction under mild, base-free conditions expands its applicability to a wider range of substrates. nih.gov
As synthetic methodologies become more sophisticated and our understanding of the structure-property relationships of these materials grows, we can expect to see the emergence of a new generation of advanced materials derived from this compound with applications in electronics, medicine, and beyond.
Q & A
Q. What are the recommended methods for synthesizing allyl alcohol in laboratory settings, and how can purity be validated?
Allyl alcohol (CH₂=CHCH₂OH) is typically synthesized via the hydrolysis of allyl chloride or through the reaction of glycerol with formic acid under controlled conditions . To validate purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) combined with bromine titration to quantify unsaturated bonds, as allyl alcohol reacts stoichiometrically with bromine . Infrared (IR) spectroscopy can confirm the presence of hydroxyl (-OH) and alkene (C=C) functional groups.
Q. How should researchers handle propargyl alcohol (HC≡CCH₂OH) safely given its toxicity profile?
Propargyl alcohol exhibits acute toxicity (oral LD₅₀ = 64 mg/kg in rats) and requires strict safety protocols . Use fume hoods for vapor control, wear nitrile gloves, and store in airtight containers away from oxidizers. Emergency measures include rinsing exposed skin with water for 15 minutes and administering activated charcoal if ingested . Regular monitoring of workplace air concentrations using gas detectors is advised .
Q. What analytical techniques are suitable for detecting trace amounts of allyl alcohol in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting allyl alcohol in serum or plasma due to its high sensitivity. The LOINC code 27017-3 provides a standardized framework for reporting results qualitatively (e.g., "detected" or "not detected") . For quantification, derivatization with 2,4-dinitrophenylhydrazine followed by UV-Vis analysis is effective.
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing homopropargyl alcohols be addressed?
Regioselectivity in homopropargyl alcohol synthesis is influenced by steric hindrance, solvent polarity, and metal coordination. A regioselective method using 1,3-dilithiopropyne with aromatic aldehydes yields >90% homopropargyl alcohols by minimizing allenic byproduct formation . Computational modeling (DFT) can predict transition states to optimize reaction conditions.
Q. What experimental strategies optimize tandem reactions involving propargyl alcohol and CO₂ for diverse product formation?
Propargyl alcohol reacts with CO₂ under catalytic conditions (e.g., Cu(I)/N-heterocyclic carbene complexes) to form α-alkylidene cyclic carbonates. Key parameters include CO₂ pressure (1–5 bar), temperature (60–80°C), and solvent polarity (DMF enhances nucleophilicity). Varying substituents on propargyl alcohol derivatives enables access to carbamates and polycarbonates .
Q. How should researchers reconcile contradictory data in toxicity assessments of propargyl alcohol?
The U.S. EPA’s oral RfD for propargyl alcohol has low confidence due to limited chronic and reproductive toxicity studies . To address contradictions, conduct subchronic rodent studies (90-day exposure) with endpoints including hepatic enzyme activity and histopathology. Cross-validate findings using in vitro models (e.g., HepG2 cells) to assess metabolic pathways and metabolite toxicity .
Q. What mechanistic insights explain the role of allylpropargyl derivatives in ruthenium-catalyzed metathesis reactions?
Allylpropargyl tosylamide undergoes enyne metathesis with Hoveyda-Grubbs catalysts to yield 3-vinylpyrroline derivatives. The reaction proceeds via a [2+2] cycloaddition mechanism, where the ruthenium carbene selectively activates the alkyne moiety. Kinetic studies show that electron-withdrawing groups on the tosylamide enhance reaction rates by stabilizing the transition state .
Methodological Considerations
- Data Reproducibility : Document solvent purity, catalyst loading, and temperature gradients to ensure reproducibility in synthetic protocols .
- Contradictory Toxicity Data : Use tiered testing (in vitro → subchronic → chronic) to build robust datasets, and apply benchmark dose (BMD) modeling for risk assessment .
- Reaction Optimization : Employ design of experiments (DoE) to screen variables (e.g., catalyst type, solvent, stoichiometry) systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
